molecular formula C26H25ClNP B13143846 (4-(Dimethylamino)phenyl)triphenylphosphoniumchloride

(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride

Cat. No.: B13143846
M. Wt: 417.9 g/mol
InChI Key: RIEUNTPJBSURTK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride is an organic compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a (4-(dimethylamino)phenyl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumchloride typically involves the reaction of (4-(dimethylamino)phenyl)phosphine with triphenylphosphine in the presence of a suitable halogenating agent, such as phosphorus trichloride or phosphorus tribromide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions, including cross-coupling reactions.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to target specific cellular pathways.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other phosphonium salts.

Mechanism of Action

The mechanism by which (4-(Dimethylamino)phenyl)triphenylphosphoniumchloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. For example, in biological systems, it may disrupt mitochondrial function, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Dimethylamino)phenyl)diphenylphosphine
  • (4-(Dimethylamino)phenyl)phosphonic acid
  • (4-(Dimethylamino)benzyl)triphenylphosphonium bromide

Uniqueness

(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits enhanced stability under various conditions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H25ClNP

Molecular Weight

417.9 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-triphenylphosphanium;chloride

InChI

InChI=1S/C26H25NP.ClH/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1

InChI Key

RIEUNTPJBSURTK-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.